molecular formula C34H46N6O6S2 B10759449 Oximinoarylsulfonamide

Oximinoarylsulfonamide

Cat. No.: B10759449
M. Wt: 698.9 g/mol
InChI Key: PJLSJXTZOMOVBI-KKWNBLJUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OXIMINOARYLSULFONAMIDE typically involves the combination of structural fragments from known compounds such as Ritonavir, Lopinavir, and Amprenavir. The synthesis process includes the formation of oxime pharmacophores, which are crucial for the compound’s activity . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

OXIMINOARYLSULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified chemical and physical properties.

Scientific Research Applications

OXIMINOARYLSULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OXIMINOARYLSULFONAMIDE involves its interaction with specific molecular targets, such as HIV protease. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the replication of the virus . The molecular pathways involved in this process include the inhibition of protease-mediated cleavage of viral polyproteins, which is essential for viral maturation and infectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OXIMINOARYLSULFONAMIDE include:

Comparison

This compound is unique in its structure and activity compared to other similar compounds. While Ritonavir, Lopinavir, and Amprenavir are known HIV protease inhibitors, this compound contains an oxime pharmacophore, which enhances its activity against resistant strains of the virus . This makes it a valuable compound in the development of new antiviral therapies.

Properties

Molecular Formula

C34H46N6O6S2

Molecular Weight

698.9 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-3-hydroxy-4-[[4-[(E)-hydroxyiminomethyl]phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-3-methyl-2-[3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxoimidazolidin-1-yl]butanamide

InChI

InChI=1S/C34H46N6O6S2/c1-23(2)19-39(48(45,46)29-13-11-27(12-14-29)18-35-44)21-31(41)30(17-26-9-7-6-8-10-26)37-33(42)32(24(3)4)40-16-15-38(34(40)43)20-28-22-47-25(5)36-28/h6-14,18,22-24,30-32,41,44H,15-17,19-21H2,1-5H3,(H,37,42)/b35-18+/t30-,31+,32-/m0/s1

InChI Key

PJLSJXTZOMOVBI-KKWNBLJUSA-N

Isomeric SMILES

CC1=NC(=CS1)CN2CCN(C2=O)[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)/C=N/O)O

Canonical SMILES

CC1=NC(=CS1)CN2CCN(C2=O)C(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)C=NO)O

Origin of Product

United States

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